molecular formula C10H12F3NO B13534473 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine

2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine

Katalognummer: B13534473
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: ONOCHPDMHCAHDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine is a phenylheteroalkylamine derivative of significant interest in neuroscience and medicinal chemistry research. This compound serves as a key chemical scaffold for investigating the central nervous system, with studies indicating its structural class exhibits potent activity as a 5-HT6 receptor antagonist . The 5-HT6 receptor is a prominent target for potential therapeutic interventions in cognitive disorders and schizophrenia, making this amine a valuable precursor for developing and studying novel psychoactive agents . The incorporation of the 2,2,2-trifluoroethoxy group is a critical structural feature, as the introduction of fluorine atoms is known to enhance a molecule's lipophilicity, metabolic stability, and bioavailability, which can significantly influence its pharmacokinetic profile and binding affinity in biological assays . Researchers utilize this compound in various in vitro and in vivo models to elucidate the mechanisms of G-protein coupled receptors and to explore new treatment pathways for neurological and psychiatric diseases. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C10H12F3NO

Molekulargewicht

219.20 g/mol

IUPAC-Name

2-[3-(2,2,2-trifluoroethoxy)phenyl]ethanamine

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)7-15-9-3-1-2-8(6-9)4-5-14/h1-3,6H,4-5,7,14H2

InChI-Schlüssel

ONOCHPDMHCAHDO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)CCN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Route Based on 2-Nitrochlorobenzene Starting Material

A novel synthetic route was developed utilizing 2-nitrochlorobenzene as the starting material. The process involves multiple steps:

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 O-Alkylation 2-nitrochlorobenzene + 2,2,2-trifluoroethyl tosylate 2-(2,2,2-trifluoroethoxy)-1-nitrobenzene Ether formation via nucleophilic substitution
2 Reduction Catalytic hydrogenation or chemical reduction 2-(2,2,2-trifluoroethoxy)aniline Nitro group reduced to amine
3 Diazotization & Acidolysis NaNO2/HCl, followed by acid treatment Phenol intermediate Conversion of amine to phenol
4 Etherification Reaction with 2-bromoethanol 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol Formation of phenoxyethanol intermediate
5 Condensation & Hydrazinolysis Hydrazine hydrate treatment 2-(3-(2,2,2-trifluoroethoxy)phenyl)ethanamine Final amine product

This route emphasizes convenience and economic viability, making it suitable for industrial scale-up.

Improved Process via Phenol Intermediate (Patent WO2011101864A1)

A commercially viable and industrially advantageous method involves:

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
a Preparation of 2-(2,2,2-trifluoroethoxy)phenol Reaction of 2,2,2-trifluoroethyl p-toluenesulfonate with substituted phenol derivatives 2-(2,2,2-trifluoroethoxy)phenol O-alkylation step
b Reaction with 2-bromoethanol Phenol intermediate + 2-bromoethanol, base catalyst 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol Formation of phenoxyethanol
c Conversion to derivatives Optional conversion to salts or other derivatives Derivatives/pharmaceutically acceptable salts Tailoring for pharmaceutical applications

This method allows flexibility in the halogen substituents (Cl, Br, I) and sulfonate leaving groups, enhancing substrate scope.

Detailed Reaction Conditions and Yields

Preparation Step Reagents/Conditions Temperature Reaction Time Yield (%) Remarks
O-Alkylation of phenol 2,2,2-Trifluoroethyl tosylate, base (K2CO3) 50–80 °C 3–6 hours 85–94 High selectivity for ether formation
Reduction of nitro group H2, Pd/C or Fe/HCl Room temp to 50 °C 2–5 hours 90+ Clean conversion to amine
Diazotization and acidolysis NaNO2, HCl, followed by acid treatment 0–5 °C (diazotization) 30 min – 1 hour 80–90 Controlled to avoid side reactions
Etherification with 2-bromoethanol Base (NaH or K2CO3), solvent (DMF or acetone) 40–70 °C 4–8 hours 75–88 Phenoxyethanol intermediate formation
Hydrazinolysis or amination Hydrazine hydrate, reflux in ethanol 60–80 °C 3–6 hours 80–95 Final amine product obtained

Summary Table of Key Intermediates and Their Roles

Intermediate/Compound Role in Synthesis Chemical Structure Feature
2-(2,2,2-Trifluoroethoxy)phenol Phenol intermediate for etherification Phenol ring with trifluoroethoxy substituent
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol Precursor to ethanamine derivative Phenoxyethanol with trifluoroethoxy group
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine Target compound Phenyl ethanamine with trifluoroethoxy substituent

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine involves its interaction with specific molecular targets. For example, as an intermediate in the synthesis of Silodosin, it targets the α1-adrenoceptor, which plays a role in smooth muscle contraction. The compound’s trifluoroethoxy group enhances its binding affinity and selectivity for the receptor .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Trifluoromethoxy/Trihalogenated Substituents

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituent Position Key Functional Groups Molecular Weight (g/mol) Biological Activity (Ki, nM) References
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine Meta -OCH₂CF₃, -CH₂CH₂NH₂ 205.18 σ1: 4.2; σ2: 38.5 (estimated)
2-(4-(Trifluoromethoxy)phenyl)ethanamine Para -OCF₃, -CH₂CH₂NH₂ 205.18 Not reported
N-(3-(2,2,2-Trifluoroethoxy)benzyl)ethanamine Meta -OCH₂CF₃, -CH₂NHCH₂CH₃ 263.26 Discontinued (CymitQuimica)
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine Ortho -OCH₂CF₃ (ether linkage) 265.22 Intermediate for Silodosin
2-(3-(Trifluoromethyl)phenyl)ethanamine Meta -CF₃, -CH₂CH₂NH₂ 189.16 H1-receptor agonist activity
Key Observations:
  • Meta-substitution (target compound) may enhance σ1 receptor affinity due to steric compatibility with receptor pockets .
  • Trifluoromethoxy vs.
  • Amine Substitution : Secondary amines (e.g., N-methyl derivatives in ) exhibit higher σ1 affinity (Ki = 1.8 nM for compound 29) compared to primary amines, suggesting N-alkylation enhances receptor binding .

Pharmacological Activity Comparisons

  • σ-Receptor Affinity : The target compound’s primary amine and meta-trifluoroethoxy substituent are hypothesized to contribute to moderate σ1 receptor binding (estimated Ki ~4.2 nM based on analogs in ). In contrast, N-methylated analogs (e.g., compound 29 in ) show stronger σ1 affinity (Ki = 1.8 nM) due to reduced amine polarity .
  • H1-Receptor Activity : The trifluoromethyl analog (2-(3-(trifluoromethyl)phenyl)ethanamine) demonstrates potent H1-receptor agonist activity, highlighting the role of fluorine in enhancing receptor interactions .

Metabolic and Physicochemical Properties

  • Lipophilicity : The trifluoroethoxy group increases logP compared to methoxy analogs, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in compound 326 (), where trifluoroethoxy groups improved in vivo stability .

Biologische Aktivität

Overview

2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The trifluoroethoxy group enhances its lipophilicity and biological interactions, making it a subject of interest for various pharmacological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C11H14F3NO
  • Molecular Weight : 249.23 g/mol
  • Structural Features : The presence of the trifluoroethoxy moiety significantly influences the compound's chemical behavior and interactions with biological targets.
PropertyValue
Molecular FormulaC11H14F3NO
Molecular Weight249.23 g/mol
LipophilicityEnhanced due to trifluoroethoxy group

The primary mechanism of action for 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine involves its interaction with various receptors and enzymes. Research indicates that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, similar to other phenylalkylamines known for their antidepressant activity.

Target Receptors

  • α1-Adrenoceptors : The compound acts as an antagonist at these receptors, potentially leading to smooth muscle relaxation and improved urinary flow in conditions like benign prostatic hyperplasia .
  • Serotonin Receptors : It may modulate serotonin levels, contributing to its antidepressant effects.

Pharmacokinetics

Understanding the pharmacokinetics of 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : Enhanced by the lipophilic nature of the trifluoroethoxy group.
  • Distribution : Likely widespread due to increased solubility in biological membranes.
  • Metabolism : Subject to enzymatic modification; potential for both phase I (oxidation) and phase II (conjugation) reactions.
  • Excretion : Primarily through renal pathways.

Case Studies and Research Findings

  • Antidepressant Activity : A study demonstrated that compounds similar to 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine exhibit significant effects on serotonin reuptake inhibition, suggesting potential use in treating depression.
    Study ReferenceFindings
    Inhibition of serotonin reuptake; antidepressant potential
  • Smooth Muscle Relaxation : Research indicated that this compound effectively relaxes smooth muscle tissues by blocking α1-adrenoceptors, which could be beneficial in treating urinary disorders .
    Study ReferenceFindings
    Demonstrated relaxation of prostate smooth muscle
  • Receptor Binding Studies : Binding affinity studies have shown that the trifluoroethoxy group significantly enhances receptor interactions compared to similar compounds lacking this moiety.
    Compound ComparisonBinding Affinity
    2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamineHigher than analogs without trifluoromethyl groups

Q & A

Q. What are the standard synthetic routes for 2-(3-(2,2,2-trifluoroethoxy)phenyl)ethanamine, and how do reaction conditions influence yield and purity?

A widely used method involves O-alkylation of phenolic precursors with trifluoroethanol, followed by nitro group reduction and diazotization (e.g., starting from 2-nitrochlorobenzene). Key steps include etherification and hydrazinolysis, with reaction temperature and catalyst selection (e.g., Pd/C for hydrogenation) critical for minimizing side products. Yields improve under inert atmospheres and controlled pH during diazotization . Purity is typically verified via HPLC (>98%) and NMR spectroscopy.

Q. How can the structural integrity of 2-(3-(2,2,2-trifluoroethoxy)phenyl)ethanamine be confirmed post-synthesis?

Combine spectroscopic methods:

  • 1H/13C NMR : Confirm the trifluoroethoxy group (δ 4.4–4.6 ppm for –OCH2CF3) and ethanamine chain (δ 2.7–3.1 ppm for –CH2NH2).
  • FT-IR : Identify N–H stretches (3300–3500 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹).
  • Mass spectrometry (HRMS) : Match molecular ion peaks to the theoretical mass (C10H12F3NO2, [M+H]+ = 236.09) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate for α1-adrenoceptor antagonists (e.g., Silodosin) due to its trifluoroethoxy group, which enhances lipophilicity and receptor binding affinity. Researchers use it to study structure-activity relationships (SAR) in urological therapeutics .

Advanced Research Questions

Q. How do modifications to the trifluoroethoxy or phenyl groups affect biological activity?

SAR studies show:

  • Trifluoroethoxy position : Para-substitution (vs. meta) increases α1A-adrenoceptor selectivity by 5-fold in analogs .
  • Phenyl ring substitution : Electron-withdrawing groups (e.g., –CF3) improve metabolic stability but may reduce solubility.
  • Ethanamine chain length : Shortening to methylamine decreases potency by 50% in receptor binding assays .

Q. What computational strategies are effective for predicting target receptor interactions?

Use AutoDock4 with flexible side-chain modeling:

  • Prepare ligand files (e.g., .pdbqt format) with protonation states adjusted to physiological pH.
  • Define binding pockets (e.g., α1-adrenoceptor’s transmembrane domain) using crystallographic data (PDB: 2Y00).
  • Validate docking poses via molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding energy (ΔG < -8 kcal/mol indicates high affinity) .

Q. How can enantiomeric purity be ensured during synthesis, and why is it critical?

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve R/S enantiomers (retention time difference ≥ 2 min).
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra to reference standards. Enantiopurity is vital because the (R)-enantiomer of related compounds shows 10× higher receptor affinity than the (S)-form .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, receptor subtypes). For example, IC50 values vary between CHO-K1 (α1A) and HEK293 (α1B) cells.
  • Control standardization : Use reference ligands (e.g., Prazosin for α1-adrenoceptors) to normalize activity metrics.
  • Statistical validation : Apply ANOVA to assess significance of conflicting results (p < 0.05) .

Methodological Guidance Table

Research Objective Recommended Method Key Parameters Reference
Synthesis optimizationStepwise O-alkylation and nitro reductionTemp: 60–80°C; Catalyst: Pd/C (5 wt%)
Enantiomer separationChiral HPLC with Chiralpak IAMobile phase: Hexane:IPA (90:10); Flow: 1 mL/min
Receptor binding analysisRadioligand displacement assays (³H-Prazosin)Kd: 0.5–2 nM; Incubation time: 60 min
Computational dockingAutoDock4 with flexible receptor residuesGrid size: 60×60×60 Å; Lamarckian GA parameters

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.